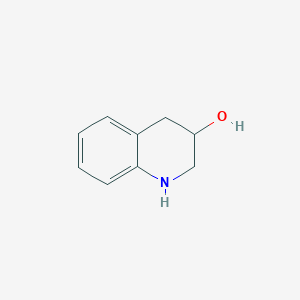

1,2,3,4-Tetrahydroquinolin-3-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUWDJPRIHGCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinolin 3 Ol and Its Derivatives

Direct Synthesis Strategies for the 1,2,3,4-Tetrahydroquinolin-3-ol Core

The direct formation of the this compound scaffold is a fundamental challenge in heterocyclic chemistry. Success in this area hinges on the ability to control both the position of the hydroxyl group and the stereochemical outcome of the reaction.

Regioselective Approaches to 3-Hydroxylated Tetrahydroquinolines

Achieving regioselectivity is paramount in the synthesis of 3-hydroxylated tetrahydroquinolines to avoid the formation of other positional isomers. One effective strategy involves an iodine-induced tandem cyclization reaction. This method utilizes propargylic alcohols and amines to produce highly substituted tetrahydroquinolines with excellent regioselectivity. nih.gov The reaction proceeds through a cyclization process where the placement of the hydroxyl group is directed to the 3-position of the quinoline (B57606) ring. nih.gov Another approach involves the heating of chloropolyols in water, which provides a concise and stereoselective route to functionalized tetrahydrofuranols and can be conceptually extended to nitrogen-containing heterocycles. organic-chemistry.org This method is operationally simple and chemoselective, obviating the need for complex protecting group strategies. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound

The synthesis of chiral this compound is of significant interest due to the importance of enantiomerically pure compounds in pharmacology. A notable method employs a chiral phosphoric acid as the sole catalyst. organic-chemistry.org This process involves a dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester, yielding tetrahydroquinolines with excellent enantioselectivities. organic-chemistry.orgdicp.ac.cn

Another powerful approach is the asymmetric hydrogenation of quinolines using specific catalysts. wikipedia.org For instance, iridium-diamine catalysts have been successfully used to produce optically active 1,2,3,4-tetrahydroquinolines. wikipedia.org Relay catalysis, combining an achiral gold complex with a chiral Brønsted acid, enables the direct transformation of 2-(2-propynyl)aniline derivatives into tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org The stereoselective synthesis of complex molecules often involves building up the structure in stages, controlling the relationship between stereocenters to form specific diastereomers. youtube.com

The synthesis of diols, which are structurally related to hydroxytetrahydroquinolines, highlights the importance of catalytic asymmetric methods to produce optically pure building blocks from bulk chemicals in a stereoselective and atom-economical manner. nih.gov For instance, the diastereoselective establishment of a tetrasubstituted cyclohexane (B81311) core has been achieved through the reaction of a dialdehyde (B1249045) with benzylamine (B48309) and nitromethane, a key step in the synthesis of complex molecules. nih.gov

Catalyst Systems and Reaction Conditions in Hydroxytetrahydroquinoline Synthesis

A variety of catalyst systems and reaction conditions have been developed to optimize the synthesis of hydroxytetrahydroquinolines. Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation provides tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org In this reaction, the gold catalyst functions as a π-Lewis acid in the hydroamination step and as a chiral Lewis acid in the asymmetric transfer hydrogenation. organic-chemistry.org

Unsupported nanoporous gold (AuNPore) has been used as a recyclable catalyst with an organosilane and water as the hydrogen source for the regioselective hydrogenation of quinoline derivatives. organic-chemistry.org Environmentally friendly methods include an iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol, which produces tetrahydroquinolines with water as the only byproduct. organic-chemistry.org

The table below summarizes various catalytic systems employed in the synthesis of tetrahydroquinolines.

| Catalyst System | Substrate Type | Key Features |

| Chiral Phosphoric Acid / Hantzsch Ester | 2-Aminochalcones | Enantioselective, dehydrative cyclization followed by asymmetric reduction. organic-chemistry.orgdicp.ac.cn |

| Gold Catalyst / Chiral Phosphate | N-Aryl Propargylamines | Tandem hydroamination/asymmetric transfer hydrogenation, high yields and enantioselectivities. organic-chemistry.org |

| Iridium-Diamine Complex | Quinolines | Asymmetric hydrogenation for optically active products. wikipedia.org |

| Nanoporous Gold (AuNPore) / Organosilane | Quinoline derivatives | Highly efficient and regioselective hydrogenation, catalyst is reusable. organic-chemistry.org |

| Iridium Complex / 1,3-Propanediol | N-Methylanilines | Environmentally friendly, direct cyclization, water as byproduct. organic-chemistry.org |

| Iron Powder / Acetic Acid | Substituted Nitro Compounds | Dissolving metal reduction followed by cyclization. mdpi.com |

Synthesis of Substituted this compound Analogs

The development of synthetic routes to substituted analogs of this compound allows for the exploration of a wider chemical space and the fine-tuning of molecular properties.

Advanced Synthetic Transformations for Functionalized Derivatives

Advanced synthetic transformations are employed to create functionalized derivatives of tetrahydroquinolines. For example, the synthesis of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines was achieved by reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration of the intermediate alcohols and subsequent reduction. nih.gov Demethylation of these compounds can then yield the corresponding hydroxyl analogues. nih.gov

The chemoselective annulation of aza-ortho-quinone methide, generated in situ, with a bifunctional acyclic olefin provides diastereoselective access to functionalized tetrahydroquinoline derivatives containing indole (B1671886) scaffolds. nih.gov Another strategy involves the intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate to construct 3-substituted 1,2,3,4-tetrahydroisoquinolines from N,N-dibenzyl-α-aminols, a method conceptually applicable to the quinoline series. organic-chemistry.org

Multi-component and Domino Reactions in Tetrahydroquinoline Synthesis

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for the synthesis of complex molecules like substituted tetrahydroquinolines from simple starting materials in a single operation. mdpi.comnih.gov These reactions are characterized by excellent atom economy, high selectivity, and reduced waste. nih.gov

The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines. nih.govresearchgate.net It typically involves the reaction of an aniline, an aldehyde, and an activated alkene under acid catalysis to furnish a variety of complex tetrahydroquinolines. nih.gov Tetrahydroquinolines obtained from the Povarov MCR can be subsequently oxidized to the corresponding quinolines using reagents like manganese dioxide. nih.gov

Domino reactions for tetrahydroquinoline synthesis can be initiated in several ways, including reduction of a nitro group followed by cyclization and further reduction. mdpi.comnih.gov For instance, the reduction of 2-nitroarylketones using a palladium on carbon (Pd/C) catalyst triggers a sequence leading to highly substituted tetrahydroquinolines with high diastereoselectivity. nih.gov Another domino approach involves a reductive amination followed by an SNAr reaction to yield the final product. mdpi.comnih.gov

The table below provides examples of multi-component and domino reactions used in the synthesis of the tetrahydroquinoline scaffold.

| Reaction Type | Components/Starting Material | Catalyst/Conditions | Key Features |

| Povarov Reaction (MCR) | Anilines, aldehydes, activated olefins | Acid catalysis | Aza-Diels-Alder reaction, produces complex tetrahydroquinolines. nih.govresearchgate.net |

| Domino Reduction-Cyclization | 2-Nitroarylketones/aldehydes | 5% Pd/C, hydrogenation | Multi-step sequence in one pot, high diastereoselectivity. nih.gov |

| Domino SN2-SNAr | Benzylamine, substituted bromide | DMF, ambient temperature | Forms two new bonds in a single operation. mdpi.comnih.gov |

| Domino Michael-SNAr | tert-Butyl 2-fluoro-5-nitrobenzoylacetate, imines | Room temperature | Iminium addition followed by SNAr cyclization. nih.gov |

| Domino Hydrolysis-Cyclization | 2-Methanesulfonamidobenzaldehydes, allylic acetates | Pd-catalyst, thiazolium salt | Multi-catalytic approach involving N-alkylation and Stetter reaction. nih.gov |

| Isocyanide-based MCR | Isocyanide, 2-aminochalcone, allenoate | Not specified | Assembles polycyclic dihydropyran-fused tetrahydroquinolines with excellent diastereoselectivity. acs.org |

Chemoenzymatic and Biocatalytic Approaches to Optically Active Tetrahydroquinoline Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as chirality is a key determinant of a drug's efficacy and safety. nih.gov Chemoenzymatic and biocatalytic methods have emerged as powerful tools for producing optically active alcohols and amines, offering high selectivity under mild reaction conditions. nih.govmagtech.com.cnmdpi.com

A significant advancement in this area is the enzymatic kinetic resolution (EKR) of racemic alcohols containing the 1,2,3,4-tetrahydroquinoline (B108954) framework. mdpi.comresearchgate.net Researchers have successfully employed immobilized lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia (BCL), as well as engineered acyltransferase variants from Mycobacterium smegmatis (MsAcT), for this purpose. mdpi.com In a key study, the kinetic resolution of racemic 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ols was achieved using vinyl acetate (B1210297) as an acyl donor. mdpi.comresearchgate.net This process yielded highly enantiomerically enriched (S)-alcohols and the corresponding (R)-acetates, with enantiomeric excess (ee) values often exceeding 99% and high E-values (enantiomeric ratio) up to 328. mdpi.comresearchgate.net While lipases generally provided higher ee-values, the MsAcT variants demonstrated significantly faster reaction rates. mdpi.com

Another innovative strategy combines biocatalysis with traditional chemical methods. A chemo-enzymatic approach for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines has been developed, featuring a one-pot ene reductase (ERED)/imine reductase (IRED) cascade. rsc.org This bienzymatic system converts α,β-unsaturated aldehydes into (S)-N-(3-aryl-2-methylpropyl) prop-2-en-1-amines with excellent enantioselectivity (97% to >99% ee). rsc.org The resulting chiral amine is then subjected to a Buchwald–Hartwig cross-coupling reaction to complete the cyclization, affording the final chiral tetrahydroquinoline product. rsc.org

| Biocatalyst | Substrate | Product | Configuration | Enantiomeric Excess (ee) | E-Value |

|---|---|---|---|---|---|

| CAL-B | rac-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | (S)-alcohol and (R)-acetate | S/R | >99% | Up to 328 |

| BCL | rac-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | (S)-alcohol and (R)-acetate | S/R | High | Not specified |

| MsAcT variants | rac-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | (S)-alcohol and (R)-acetate | S/R | High | Not specified |

Reaction Mechanisms in 1,2,3,4-Tetrahydroquinoline Synthesis

The construction of the tetrahydroquinoline scaffold can be achieved through various synthetic routes, each governed by distinct reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling product outcomes.

Mechanistic Studies of Ring Closure and Cyclization Reactions

Domino reactions, also known as cascade or tandem reactions, provide an efficient pathway to tetrahydroquinolines by combining multiple transformations in a single operation. nih.govmdpi.com Several mechanistic pathways are involved:

Reduction-Reductive Amination: This sequence often begins with the catalytic reduction of a nitro group on an aryl ketone or aldehyde. The resulting amino group then condenses with the ketone to form a cyclic imine, which is subsequently reduced to the tetrahydroquinoline. nih.gov

SNAr-Terminated Sequences: In these reactions, an intermolecular SN2 reaction can be followed by an intramolecular SNAr (nucleophilic aromatic substitution) cyclization to form the heterocyclic ring. nih.govmdpi.com

Metal-Mediated Heterocyclization: Iron-catalyzed processes have been proposed to proceed via the formation of an iron-nitrene complex. This intermediate then abstracts a hydrogen atom from a side chain, generating a benzylic radical that cyclizes to form the tetrahydroquinoline. nih.govmdpi.com

Radical-Mediated C-H Amination: An alternative mechanism involves the generation of aminium radicals from N-2,4-dinitrophenoxy derivatives under photoredox conditions. nih.gov This process likely follows a radical chain mechanism where a catalyst facilitates a single electron transfer (SET) to the precursor, leading to cyclization. nih.gov

Baldwin's rules for ring closure offer a foundational framework for predicting the feasibility of cyclization reactions. libretexts.org These rules classify reactions based on the ring size, the hybridization of the atom being attacked (Digonal, Trigonal, or Tetrahedral), and whether the bond being broken is endocyclic or exocyclic to the newly forming ring ('endo' vs. 'exo'). libretexts.org For instance, a 6-endo-Tet reaction, which might be expected in some tetrahydroquinoline syntheses, is generally disfavored. libretexts.org However, alternative pathways, such as a 5-Exo-Trig cyclization under acidic conditions, can become accessible and lead to the desired product. libretexts.org

Exploration of Stereochemical Control in Synthesis

Achieving stereocontrol is a critical challenge in the synthesis of substituted tetrahydroquinolines. Several strategies have been developed to influence the stereochemical outcome of these reactions.

Substrate Control: The existing stereochemistry within a starting material can direct the formation of new stereocenters. youtube.com In one example, the reductive cyclization of a substrate containing a bridgehead ester resulted in the highly selective formation of the trans-fused tetrahydroquinoline product (>98%). nih.gov The steric bulk of the ester group directs the addition of hydrogen to the opposite face of the molecule, controlling the stereochemistry of the ring junction. nih.gov Similarly, the synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines has been shown to produce a cis stereochemistry, which was confirmed by 2D NMR experiments showing NOE correlations between the H3 and H4 protons. nih.gov

Auxiliary Control: A chiral auxiliary is a temporary functional group that is introduced to a molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com After serving its purpose, the auxiliary is removed. This strategy allows for the introduction of chirality from an external source.

Catalyst Control: Chiral catalysts are widely used to induce enantioselectivity. A chiral phosphoric acid has been successfully used as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org The process involves a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, yielding products with excellent enantioselectivities. organic-chemistry.org The combination of biocatalysts, such as in the ERED/IRED cascade, also represents a powerful form of catalyst control, generating specific stereoisomers with very high fidelity. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis of tetrahydroquinolines has seen significant progress in the adoption of these principles.

Domino reactions are inherently green as they increase atom economy, reduce waste by avoiding the isolation of intermediates, and often simplify laboratory operations. mdpi.com Specific examples of green synthetic methodologies include:

Atom-Efficient Catalysis: A manganese PN3 pincer complex has been used to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This "borrowing hydrogen" methodology is highly atom-efficient, producing water as the only byproduct and requiring no external reducing agents. nih.gov

Environmentally Friendly Reagents and Conditions: A ligand- and base-free silver-catalyzed reduction of quinolines provides a practical and green route to tetrahydroquinolines at room temperature, with the active reducing species identified as Ag-H. organic-chemistry.org Another approach uses an iridium catalyst for the direct cyclization of N-methylanilines with 1,3-propanediol, again with water as the sole byproduct. organic-chemistry.org

Safer Solvents: The use of water as a reaction solvent is a key goal of green chemistry. kahedu.edu.in Hydrothermal synthesis (HTS), which uses high-temperature water, has been applied to the synthesis of related heterocyclic compounds, eliminating the need for organic solvents and toxic catalysts. nih.gov This method is simple, fast, and produces high yields, representing a more environmentally friendly alternative to classical synthetic routes. nih.gov

| Methodology | Key Features | Green Chemistry Principle(s) Addressed | Reference |

|---|---|---|---|

| Manganese-Catalyzed Borrowing Hydrogen | Atom-efficient; water is the only byproduct; no external reductants. | Atom Economy, Less Hazardous Synthesis | nih.gov |

| Silver-Catalyzed Reduction | Room temperature; ligand- and base-free. | Catalysis, Design for Energy Efficiency | organic-chemistry.org |

| Iridium-Catalyzed Cyclization | Water is the sole byproduct. | Atom Economy, Prevention | organic-chemistry.org |

| Domino Reactions | Avoids isolation of intermediates; high atom economy; less waste. | Atom Economy, Prevention | mdpi.com |

| Hydrothermal Synthesis (HTS) | Uses water as solvent; avoids organic solvents and toxic catalysts. | Safer Solvents and Auxiliaries | nih.gov |

Medicinal Chemistry and Pharmacological Investigations of 1,2,3,4 Tetrahydroquinolin 3 Ol Derivatives

General Biological Activities Associated with the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a prominent heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This core structure is integral to a wide array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govwikipedia.orgnih.gov Its prevalence in bioactive molecules has made it a significant target for chemists and pharmacologists in the pursuit of novel therapeutic agents. nih.gov

Derivatives of tetrahydroquinoline have been investigated for a multitude of therapeutic applications. These include roles as anticancer, anti-inflammatory, antimicrobial (antibacterial, antifungal, and antiviral), and central nervous system (CNS) active agents. eurekaselect.comnuph.edu.uamdpi.comresearchgate.net The versatility of the tetrahydroquinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological effects. chemimpex.com For instance, naturally occurring tetrahydroquinolines like dynemicin A are known for their antitumor antibiotic properties, while synthetic derivatives such as nicainoprol (B1678734) have been developed as antiarrhythmic drugs. nih.gov Other notable examples include oxamniquine, a schistosomicide, and virantmycin, which possesses both antiviral and antifungal properties. nih.govwikipedia.org The wide-ranging biological profile of this scaffold underscores its importance in drug discovery and development, driving continuous research into new derivatives with enhanced potency and selectivity. nih.goveurekaselect.com

Specific Pharmacological Activities of 1,2,3,4-Tetrahydroquinolin-3-ol and its Analogs

The tetrahydroquinoline scaffold and its analogs are key structures in the development of novel anticancer agents, acting through diverse mechanisms such as inducing apoptosis, inhibiting cell proliferation and migration, and causing cell cycle arrest. eurekaselect.comnih.gov

Research has demonstrated the potent cytotoxic effects of various 1,2,3,4-tetrahydroquinoline derivatives against a range of human cancer cell lines. In one study, a series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their antiproliferative effects. nih.gov The lead compound, 3c , which features unsubstituted phenyl rings at the 3 and 4 positions, showed significant inhibitory activity against several cancer cell lines, with its most potent effect against skin carcinoma cells. nih.gov The introduction of an aryl group at the 4-position of the tetrahydroquinoline ring was found to dramatically increase the antiproliferative effect compared to the parent compound. nih.gov

Another study focused on novel 1,2,3,4-tetrahydroquinoline-2-carboxamide (B1322662) derivatives as inhibitors of NF-κB, a protein complex involved in cancer development. nih.gov Compound 6g from this series emerged as a particularly potent inhibitor of LPS-induced NF-κB transcriptional activity and demonstrated strong cytotoxicity across all tested human cancer cell lines. nih.gov Furthermore, some synthesized tetrahydroquinoline derivatives have shown promising activity against specific cancer types, such as breast cancer, by targeting the G Protein-coupled Estrogen Receptor (GPER). nih.gov For example, Compound 2 in this study demonstrated a concentration-dependent inhibition of cell proliferation in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

The table below summarizes the anticancer activities of selected 1,2,3,4-tetrahydroquinoline analogs.

Anticancer Activity of Selected 1,2,3,4-Tetrahydroquinoline Analogs

| Compound | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| Compound 3c (3,4-diaryl-1,2,3,4-tetrahydroquinoline) | H460 (Lung Carcinoma) | 4.9 ± 0.7 µM | nih.gov |

| A-431 (Skin Carcinoma) | 2.0 ± 0.9 µM | nih.gov | |

| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 µM | nih.gov | |

| Compound 6g (1,2,3,4-tetrahydroquinoline-2-carboxamide derivative) | NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15 | Most potent cytotoxicity in the series | nih.gov |

| Compound 2 (Tetrahydroquinoline derivative) | MCF-7 (Breast Cancer) | 50 µM | nih.gov |

| MDA-MB-231 (Breast Cancer) | 25 µM | nih.gov |

| SF1, SF4, SF7 (Mannich base derivatives) | Hep-2C (Laryngeal Carcinoma) | Exhibited notable anti-proliferative activity | mdpi.com |

The tetrahydroquinoline scaffold is a component of various compounds demonstrating a wide range of antimicrobial activities. nih.gov This includes virantmycin, an antibiotic with both antiviral and antifungal properties. nih.gov

Recent research has focused on developing novel tetrahydroquinoline-based agents to combat viral infections. For instance, in the search for antivirals against SARS-CoV-2, two novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline (B50084) structure, trans-1 and trans-2 , were synthesized and found to effectively suppress authentic SARS-CoV-2 replication in Vero E6 cells. nih.gov Compound trans-1 showed particularly high potency, with a half-maximal effective concentration (EC₅₀) of 3.15 μM in Vero E6 cells and 2.78 μM in Calu-3 human lung cells, indicating it mainly inhibits post-entry viral replication. nih.gov

In another study, tetrahydroquinoline derivatives were identified as promising inhibitors of Bovine Viral Diarrhea Virus (BVDV), a significant pathogen in the cattle industry. nih.gov Through a de novo design methodology targeting the viral envelope protein E2, compound 9 emerged as a candidate with notable antiviral activity and low toxicity. nih.gov This compound was found to block the virus's entry into host cells by selectively binding to the E2 protein. nih.gov These findings highlight the potential of the tetrahydroquinoline scaffold in the development of new antiviral therapies. nih.govnih.gov

Antiviral Activity of Selected Tetrahydroquinoline/Tetrahydroisoquinoline Analogs

| Compound | Virus | Cell Line(s) | Observed Activity (EC₅₀) | Source(s) |

|---|---|---|---|---|

| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 µM | nih.gov |

| SARS-CoV-2 | Calu-3 | 2.78 µM | nih.gov |

| Compound 9 | Bovine Viral Diarrhea Virus (BVDV) | MDBK | Effective entry inhibitor | nih.gov |

Derivatives of 1,2,3,4-tetrahydroquinoline have been recognized for their significant anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.netnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators. For example, certain tetrahydroquinoline derivatives have been found to inhibit cyclooxygenase-2 (COX-2) activity, an enzyme responsible for the production of pro-inflammatory prostaglandins. mdpi.com

A notable mechanism of action for some analogs is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov NF-κB is a crucial protein complex that controls the transcription of DNA and is involved in regulating immune and inflammatory responses. nih.gov Dysregulation of NF-κB is linked to numerous inflammatory diseases. A study developing novel NF-κB inhibitors identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of LPS-induced NF-κB transcriptional activity. nih.gov

Furthermore, hybrid molecules incorporating the tetrahydroquinoline scaffold have been synthesized and evaluated for their anti-inflammatory potential. One study created a hybrid of ibuprofen (B1674241) and 1,2,3,4-tetrahydroquinoline and tested its ability to inhibit protein denaturation, a well-documented cause of inflammation. mdpi.com This research demonstrates the continued interest in using the tetrahydroquinoline framework to develop new anti-inflammatory agents. researchgate.netmdpi.com

The tetrahydroquinoline scaffold is a key component in many compounds that are active in the central nervous system (CNS). chemimpex.com Its derivatives have been explored for potential therapeutic applications in neurological disorders. chemimpex.com Some analogs have shown neuroprotective effects, which is the ability to protect neurons from injury or degeneration, a critical aspect in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.gov For example, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and its hydroxy-substituted derivatives have demonstrated their potential neuroprotective activity. nih.gov

A specific and significant CNS activity associated with the tetrahydroquinoline structure is the antagonism of the N-Methyl-D-aspartate (NMDA) receptor. nih.gov NMDA receptors are ion channels in the brain that are crucial for synaptic plasticity, learning, and memory. wikipedia.org However, their overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders. nih.gov Therefore, NMDA receptor antagonists, which block or inhibit the action of these receptors, are of significant therapeutic interest. wikipedia.org

Certain tetrahydroquinoline derivatives have been identified as potent NMDA receptor antagonists. nih.gov For instance, the compound L-689,560, which has a tetrahydroquinoline core, is known as one of the most potent NMDA antagonists discovered. nih.gov Research into related tetrahydroisoquinoline compounds has further supported this activity. A study on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) established its function as an uncompetitive NMDA receptor antagonist. nih.gov This study demonstrated that 1MeTIQ shares neuroprotective abilities with established NMDA receptor antagonists like MK-801 and memantine, suggesting its anti-excitotoxic activity is primarily due to its inhibitory effect on NMDA receptors. nih.gov

Central Nervous System (CNS) Activities

Anti-Alzheimer's Activities

The 1,2,3,4-tetrahydroquinoline scaffold is being explored for its potential in treating Alzheimer's disease. mdpi.comnih.gov Research indicates that certain derivatives of this compound are under investigation as agents to mitigate the progression of this neurodegenerative disorder. mdpi.comnih.gov Phosphodiesterase 4B (PDE4B) inhibitors, which can be based on the tetrahydroquinoline structure, are being studied for their therapeutic potential in Alzheimer's disease, among other conditions. nih.gov

TRPV1 Antagonism

The transient receptor potential vanilloid 1 (TRPV1) is a key receptor involved in pain perception. While direct evidence for this compound derivatives as TRPV1 antagonists is limited in the provided search results, the broader class of quinoline (B57606) derivatives has been investigated for various receptor-modulating activities. The exploration of structurally related compounds for their effects on pain pathways suggests a potential area for future research into the TRPV1 antagonistic properties of this compound derivatives.

Antiparasitic Activities (e.g., Schistosomicidal, Antimalarial, Antitrypanosomal)

The 1,2,3,4-tetrahydroquinoline nucleus is a core structure in several antiparasitic agents. mdpi.comnih.govnih.gov

Schistosomicidal Activity: Oxamniquine, a well-known schistosomicidal drug, features the 1,2,3,4-tetrahydroquinoline scaffold, highlighting the potential of this chemical class in combating schistosomiasis. nih.govnih.gov

Antimalarial Activity: Derivatives of quinoline have been central to antimalarial drug discovery for decades. nih.gov Specific 1,2,3,4-tetrahydroquinoline derivatives are currently being tested for their efficacy as antimalarial agents. mdpi.comnih.gov For instance, certain 1,2,3,4-tetrahydroacridin-9(10H)-ones, which are structurally related to tetrahydroquinolines, have demonstrated antimalarial properties. researchgate.net Some quinoline derivatives have shown excellent activity against Plasmodium falciparum. nih.gov

Antitrypanosomal Activity: Dihydroquinoline derivatives have shown notable antitrypanosomal activity. researchgate.net Synthetic optimization studies on 1,2-dihydro-2,2,4-trimethylquinolin-6-yl 3,5-dimethoxybenzoate (B1226732) have led to the discovery of new trypanocides with potent in vivo activity. nih.gov For example, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) displayed a low IC50 value against Trypanosoma brucei rhodesiense and significantly prolonged the lifespan of infected mice. nih.gov The mechanism of action for these compounds is thought to involve the production of reactive oxygen species, leading to oxidative stress in the parasites. nih.gov The broader class of 1,2,3,4-tetrahydroisoquinoline derivatives has also been recognized for its antitrypanosomal potential. researchgate.netnuph.edu.ua

Other Pharmacological Activities (e.g., Antioxidant, Anti-diabetic, Anti-HIV, Adrenergic)

The versatility of the 1,2,3,4-tetrahydroquinoline scaffold lends itself to a variety of other pharmacological applications.

Antioxidant Activity: Certain 1,2,3,4-tetrahydroquinoline derivatives have been identified as effective antioxidants. nih.govresearchgate.net The antioxidant properties of these compounds have been evaluated, indicating their potential to combat oxidative stress. researchgate.net

Anti-diabetic Activity: The tetrahydroquinoline framework is present in compounds being investigated for their anti-diabetic properties. nih.gov For example, 2,2,4-trisubstituted-1,2-dihydroquinolines have been used to create compounds with antidiabetic activity. nih.gov Additionally, some 1,2,3-triazole derivatives, which can be synthesized with various heterocyclic structures, have shown promise as antidiabetic agents through the inhibition of α-amylase and α-glucosidase. nih.gov

Anti-HIV Activity: The 1,2,3,4-tetrahydroquinoline nucleus is being evaluated for its potential in the development of treatments for HIV. mdpi.comnih.gov The broader class of 1,2,3,4-tetrahydroisoquinoline derivatives has also been investigated for anti-HIV activity. researchgate.netnuph.edu.ua

Adrenergic Activity: Derivatives of the structurally similar 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as β-adrenoceptor agents, with some showing weak agonistic or antagonistic activity. nih.govnih.gov

Molecular Targets and Mechanisms of Action

The pharmacological effects of this compound derivatives are mediated through their interaction with various molecular targets, including enzymes and receptors.

Receptor Modulation Studies

Derivatives of the related 1,2,3,4-tetrahydroisoquinoline scaffold have been shown to modulate various receptors. For example, some have been evaluated as β-adrenoceptor agents. nih.govnih.gov Additionally, a novel tetrahydroisoquinoline derivative, SB269,652, has been characterized as an allosteric antagonist at dopamine (B1211576) D3 and D2 receptors. nih.gov This suggests that the tetrahydroquinoline core can serve as a template for the design of ligands that modulate the activity of G-protein-coupled receptors.

Pathway Modulation (e.g., NF-κB, PI3K/AKT/mTOR)

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have been identified as potent modulators of critical signaling pathways involved in cellular processes like inflammation and proliferation, such as the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathways.

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, cell growth, and apoptosis. nih.gov Dysregulation of this pathway is associated with numerous diseases, including cancer. nih.gov Several 1,2,3,4-tetrahydroquinoline derivatives have demonstrated significant inhibitory effects on NF-κB transcriptional activity. nih.govnih.gov For instance, in a study of various synthesized derivatives, compound 6g was found to be a highly potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, exhibiting an IC₅₀ value of 0.70 ± 0.071 μM. nih.gov This highlights the potential of the tetrahydroquinoline scaffold in developing novel NF-κB inhibitors for therapeutic applications. nih.govnih.gov

The PI3K/AKT/mTOR pathway is another vital intracellular signaling cascade that governs cell cycle progression, survival, and growth. wikipedia.orgyoutube.com Its overactivation is a common feature in many cancers, leading to reduced apoptosis and increased proliferation. wikipedia.org While direct studies on this compound derivatives targeting this specific pathway are emerging, the known involvement of this pathway in the diseases targeted by tetrahydroquinoline analogs suggests it as a probable mechanism of action. nih.govnih.gov The PI3K/AKT/mTOR pathway is activated by various growth factors and hormones, and its dysregulation is implicated in several inflammatory skin diseases and cancers. wikipedia.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR analyses have provided valuable insights into the roles of different structural features.

Influence of the 3-Hydroxyl Group on Biological Potency and Selectivity

The hydroxyl group at the 3-position of the tetrahydroquinoline ring can significantly influence the biological activity of the derivatives. The presence and position of hydroxyl groups can impact hydrogen bonding interactions with biological targets, thereby affecting binding affinity and inhibitory activity. nih.gov For example, in a study of flavonoid derivatives, the introduction of hydroxyl groups was found to increase hydrogen bonding interactions with amino acid residues in the active site of α-glucosidase, which can lead to enhanced inhibitory activity. nih.gov While specific studies on the 3-hydroxyl group of this compound are part of broader SAR investigations, the general principles of hydroxyl group contributions to potency and selectivity are well-established.

Impact of Substituents on the Tetrahydroquinoline Ring on Activity

The nature and position of substituents on the tetrahydroquinoline ring play a crucial role in determining the pharmacological profile of the derivatives. nih.govacs.org SAR studies have revealed that both electronic and steric properties of the substituents can modulate activity.

For instance, in the development of GPR41 modulators, modifications to an aryl group attached to a furan (B31954) moiety on the tetrahydroquinolone core were shown to be pivotal. nih.gov Derivatives with di- or trifluorobenzene substitutions demonstrated agonistic activity, whereas the parent compound with a 2-(trifluoromethoxy)benzene group was an antagonist. nih.gov

In another study focusing on free fatty acid receptor 3 (FFA3) modulators, extending an ortho-methyl group on the dihydropyridine (B1217469) ring to an ethyl group resulted in a tenfold decrease in potency, while a phenyl substitution rendered the compound inactive. acs.org Conversely, introducing a cyclopentyl group at a different position increased potency 20-fold. acs.org These findings underscore the sensitivity of biological activity to subtle structural changes on the tetrahydroquinoline scaffold.

Table 1: Impact of Substituents on the Tetrahydroquinoline Ring on FFA3 Agonist Activity

| Compound | R¹ Substituent | R² Substituent | Potency (EC₅₀, μM) |

|---|---|---|---|

| 17 | Isobutyl | H | - |

| 22 | Methyl | Ethyl | Decreased potency |

| 23 | Methyl | Phenyl | Inactive |

| 32 | Cyclopentyl | H | 288 nM |

| 33 | Cyclopropyl | H | 600 nM |

Data sourced from a study on tetrahydroquinolone derivatives as FFA3 modulators. acs.org

Stereochemical Influences on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological properties of 1,2,3,4-tetrahydroquinoline derivatives. The synthesis of these compounds can result in different stereoisomers, which may exhibit distinct biological activities.

For example, in the synthesis of spiro-tetrahydroquinoline derivatives, the reaction mechanism can lead to the formation of syn- and anti-isomers. nih.gov The syn-isomer, with less steric hindrance, was proposed to be the more readily formed and likely more active product. nih.gov This highlights the importance of controlling the stereochemical outcome of synthetic reactions to obtain the desired biologically active isomer. The development of synthetic methods that yield specific substitution patterns and stereochemistries is crucial for creating novel and effective therapeutic agents based on the tetrahydroquinoline framework. nih.gov

Computational and Theoretical Studies on 1,2,3,4 Tetrahydroquinolin 3 Ol

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1,2,3,4-tetrahydroquinolin-3-ol, docking studies have been instrumental in elucidating their interaction with various biological targets.

One notable study investigated the interactions of 5,5-diarylpentadienamides, which include derivatives containing the this compound moiety, with the transient receptor potential vanilloid 1 (TRPV1). nih.govmdpi.com The docking results revealed that the hydroxyl group of the this compound fragment plays a crucial role in binding. For instance, compound C11ak, which contains this scaffold, was found to act as a hydrogen bond donor via its -OH group to the side chain carbonyl of asparagine 551 (N551) and the backbone carbonyl of threonine 550 (T550) in the TRPV1 binding pocket. nih.govmdpi.com Similarly, compound C36h, another derivative, formed a hydrogen bond between its hydroxyl group and the backbone carbonyl of T550. nih.govmdpi.com These interactions are critical for the antagonistic activity of these compounds against the TRPV1 receptor.

The table below summarizes the key interactions observed in the docking studies of this compound derivatives with the TRPV1 receptor.

| Compound | Interacting Residue(s) | Type of Interaction | Reference |

| C11ak | N551, T550 | Hydrogen Bond | nih.govmdpi.com |

| C36h | T550 | Hydrogen Bond | nih.govmdpi.com |

These findings underscore the importance of the 3-hydroxyl group in mediating specific interactions within the receptor's binding site, providing a clear rationale for its inclusion in the design of novel TRPV1 antagonists.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While direct molecular dynamics (MD) simulation studies specifically on this compound are not extensively documented in the available literature, the principles of this technique are widely applied to understand the dynamic nature of ligand-protein interactions. MD simulations provide a temporal dimension to the static picture offered by molecular docking, allowing researchers to observe the stability of binding poses, the conformational changes in both the ligand and the protein over time, and the role of solvent molecules.

Quantum Chemical Calculations (e.g., DFT Studies) for Understanding Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies on the parent this compound are not prominently featured in the search results, related studies on its derivatives offer valuable insights.

For instance, DFT calculations have been mentioned in the context of synthesizing derivatives like 1-Tosyl-1,2,3,4-tetrahydroquinolin-3-ol. uzh.ch Such calculations are often used to optimize molecular geometries, calculate reaction energies, and predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the characterization of synthetic products. electronicsandbooks.com A study on 4-methyl-1,2,3,4-tetrahydroquinolin-3-ol utilized 2-dimensional NMR data analysis, a technique often complemented by DFT calculations to assign stereochemistry, to distinguish between syn and anti diastereoisomers. ucl.ac.uk

Furthermore, DFT methods were employed in a study involving a derivative of this compound, specifically using the M11/6-31G** method within the Gaussian09 package, highlighting the application of these advanced computational methods in characterizing such molecules. amazonaws.com These examples demonstrate the utility of quantum chemical calculations in understanding the fundamental properties of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, which is essential for predicting its chemical behavior and designing new reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

Although specific QSAR models for this compound were not identified in the search results, the broader class of tetrahydroquinolines has been the subject of such studies. electronicsandbooks.com These studies typically involve calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) for a set of compounds with known activities. Statistical methods are then used to build a model that can predict the activity of new compounds based on their calculated descriptors. For example, a QSAR study on the immunomodulatory activity of peptidomimetics used the this compound moiety to mimic a tryptophan residue, demonstrating its utility as a structural surrogate in rational drug design. nih.gov This approach can be extended to develop QSAR models for various biological activities of this compound derivatives, thereby accelerating the discovery of new drug candidates.

In Silico Pharmacokinetic and ADME/Tox Prediction Methodologies

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is a critical step in the drug discovery process. In silico methods for predicting these properties are increasingly used to filter out compounds with unfavorable pharmacokinetic profiles early on, saving time and resources.

While specific ADME/Tox predictions for this compound are not detailed in the provided search results, a patent for tricyclic compounds for cancer treatment, which includes a this compound derivative, presents pharmacokinetic data in a mouse model. google.com The compound, 6-bromo-8-[2-[2-[(1S)-1-methoxyethyl]-5-morpholino-3-pyridyl]ethynyl]-1,2,3,4-tetrahydroquinolin-3-ol, was evaluated for its pharmacokinetic properties, demonstrating the importance of this scaffold in the development of new therapeutics. google.com

General methodologies for in silico ADME/Tox prediction involve the use of various computational models and software. These tools can predict a wide range of properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. The application of these methodologies to this compound and its derivatives would be a crucial step in evaluating their drug-likeness and potential for further development.

Future Directions and Research Gaps in 1,2,3,4 Tetrahydroquinolin 3 Ol Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

While classical methods for synthesizing the tetrahydroquinoline skeleton exist, such as the Povarov reaction and the reduction of quinolines, future research will prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. nih.govresearchgate.net Modern synthetic chemistry is increasingly focused on green chemistry principles, which emphasize atom economy, reduced waste, and the use of non-hazardous reagents. nih.govnih.gov

Emerging strategies that could be adapted for the targeted synthesis of 1,2,3,4-Tetrahydroquinolin-3-ol include:

Domino Reactions: Also known as cascade or tandem reactions, these methods allow for the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates. nih.gov This approach improves efficiency, reduces waste, and simplifies the synthetic process. nih.gov

Metal-Promoted Processes: The use of catalysts such as iron(III) complexes can enable novel cyclization reactions, like intramolecular nitrene C-H insertion, to form the tetrahydroquinoline ring in a single step. nih.gov

Sustainable and Green Approaches: Research into microwave-assisted synthesis and the use of non-toxic, inexpensive catalysts like bismuth chloride (BiCl₃) represents a significant step towards sustainable production. nih.govnih.gov These methods often proceed under mild conditions and can significantly reduce reaction times. nih.gov A user-friendly and sustainable approach for preparing tetrahydroquinolines in ethyl acetate (B1210297) under ambient conditions, without the need for metals or additives, has also been reported. nih.gov

| Method | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Domino Reactions | Multi-step sequence in one pot; high atom economy. | Increased overall yield and efficiency; reduced waste. | nih.gov |

| Metal-Promoted Cyclization | Catalytic; enables novel bond formations. | High selectivity and potential for asymmetric synthesis. | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating; reduced reaction times. | Faster optimization of reaction conditions. | nih.gov |

| Metal-Free Heterocylization | Avoids expensive and toxic transition metals; mild conditions. | Environmentally friendly; improved safety profile. | nih.gov |

Exploration of Undiscovered Biological Activities and Novel Molecular Targets

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a core component of drugs with a vast range of pharmacological activities, including antiarrhythmic, anticancer, antimalarial, and immunosuppressant properties. nih.gov Derivatives have been investigated as treatments for HIV, Alzheimer's disease, and diabetes. nih.gov This diversity suggests that this compound could possess unique biological activities that are yet to be discovered.

Future research should focus on screening this compound and its derivatives against a broader range of biological targets. Key areas for exploration include:

Neurodegenerative Diseases: Given that some tetrahydroisoquinoline derivatives have been designed to modulate the processing of amyloid precursor protein (APP) in Alzheimer's disease, exploring the potential of this compound in this area is a logical next step. nih.gov

Oncology: Certain tetrahydroquinoline derivatives are potent inhibitors of NF-κB transcriptional activity, a pathway often dysregulated in cancer. nih.gov Others have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. mdpi.com The specific impact of the 3-hydroxyl group on activity against these and other cancer targets warrants investigation.

Infectious Diseases: The tetrahydroquinoline scaffold is found in antimalarial and antiviral compounds. nih.gov Screening against a panel of viruses, bacteria, and parasites could reveal new therapeutic applications.

Advanced Structure-Activity Relationship and Lead Optimization Studies

Understanding the structure-activity relationship (SAR) is crucial for transforming a bioactive compound into a viable drug candidate. For the 1,2,3,4-tetrahydroquinoline scaffold, SAR studies have revealed that modifications at various positions on the heterocyclic and aromatic rings can dramatically influence potency and selectivity. nih.gov

For this compound, the hydroxyl group at the C3 position is a key feature for future SAR studies. This group can act as both a hydrogen bond donor and acceptor, potentially influencing how the molecule interacts with its biological target. Advanced SAR and lead optimization studies would involve:

Modification of the 3-hydroxyl group: Converting the alcohol to ethers, esters, or other functional groups to probe the importance of its hydrogen-bonding capability.

Substitution on the Aromatic Ring: Introducing various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule, which has been shown to be important for cytotoxicity. nih.gov

N-substitution: Placing different acyl or aroyl groups on the nitrogen atom at position 1, a strategy that has successfully improved the cytotoxicity of other tetrahydroquinolines. nih.gov

Stereochemistry: The C3 position is a chiral center. Synthesizing and testing individual enantiomers is critical, as biological activity is often stereospecific.

| Position | Potential Modifications | Rationale | Reference |

|---|---|---|---|

| N1 (Nitrogen) | Acylation, Alkylation | Modulates lipophilicity and can introduce new interactions with the target. Has been shown to improve cytotoxicity. | nih.gov |

| C3 (Carbon with -OH) | Esterification, Etherification, Inversion of stereochemistry | Probes the role of the hydroxyl group in target binding and allows for prodrug strategies. | - |

| C4 (Carbon) | Introduction of aryl groups | Incorporating an aryl group at C4 has been shown to dramatically increase antiproliferative effects in cancer cells. | nih.gov |

| Aromatic Ring (C5-C8) | Halogenation, Methoxy/Hydroxy groups | Alters electronic properties and metabolic stability. | nih.gov |

Integration of Computational and Experimental Approaches for Rational Drug Design

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation for rational drug design. mdpi.com This integrated approach can accelerate the identification of promising new drug candidates and reduce the costs associated with drug development.

For this compound, this strategy could be employed in several ways:

3D-QSAR and Molecular Docking: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be built based on a series of this compound analogs and their measured biological activities. mdpi.com These models, along with molecular docking simulations, can predict the activity of new, untested derivatives and guide the design of more potent compounds by visualizing their interactions with a target's active site. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-receptor complex over time, providing insights into the binding mechanism and helping to refine the design of new inhibitors. mdpi.com

ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds, helping to identify candidates with better drug-like properties early in the design process. mdpi.com

Potential for Derivatization into Complex Polycyclic Systems and Natural Product Analogs

The 1,2,3,4-tetrahydroquinoline scaffold is not only a pharmacophore in its own right but also a versatile building block for the synthesis of more complex molecular architectures. researchgate.net The functional groups present in this compound, particularly the secondary amine and the hydroxyl group, provide reactive handles for further chemical transformations.

Future research could explore the use of this compound as a starting material for the synthesis of:

Complex Polycyclic Systems: The existing rings can be fused with other ring systems to create novel, rigid scaffolds. These complex structures can present unique pharmacophores and may exhibit novel biological activities.

Natural Product Analogs: Many biologically active natural products, such as benzostatins and cusparin, contain the tetrahydroquinoline ring. researchgate.net this compound could serve as a key intermediate in the synthesis of analogs of these natural products, potentially leading to compounds with improved potency or more favorable pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4-tetrahydroquinolin-3-ol, and how do reaction conditions influence yield and purity?

The compound can be synthesized via reductive amination or cyclization strategies. For example, Scheme 4a ( ) employs LiAlH4 in THF for reduction, followed by treatment with SOCl2 in CHCl3 to stabilize intermediates. Alternative routes involve cyclization of cyclohexane-1,3-dione with ammonia and acrylic acid at 140°C to form octahydroquinoline-2,5-dione, which is dehydrogenated using Pd/C in decalin to yield 5-hydroxy derivatives ( ). Key considerations include solvent choice (e.g., THF vs. decalin), temperature control, and catalyst selection (Pd/C vs. other transition metals). Yield optimization requires monitoring by TLC or HPLC, with typical purity >95% achievable via column chromatography .

Q. What analytical methods are recommended to confirm the structure and purity of this compound?

- 1H NMR : Peaks for the hydroxyl group (δ ~4.5–5.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm the core structure.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 163.2 (C9H11NO<sup>+</sup>) validate molecular weight.

- Melting Point : Literature values (e.g., 210°C for hydrobromide salts in ) can cross-check purity.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>97% for pharmaceutical-grade samples, as in ).

Advanced Research Questions

Q. How can enantiomeric purity be achieved in this compound derivatives, and what chiral resolution methods are effective?

Enantioselective synthesis can employ chiral auxiliaries (e.g., D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, ) or asymmetric catalysis. For resolution, chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica) are effective. highlights boronic acid derivatives (e.g., tert-butyloxycarbonyl-protected boronic acids) for Suzuki-Miyaura cross-coupling to introduce chirality .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies of this compound derivatives?

Contradictions may arise from off-target effects or variable assay conditions. For example:

- TRPM3 Agonism : CIM0216 ( ) shows selectivity for TRPM3 over TRPM1/2/4-8, but batch-to-batch variability in acyl chloride coupling ( ) might alter activity.

- Acetylcholinesterase Inhibition : Derivatives with 3-oxo groups ( ) may lose activity if hydroxyl groups are esterified. Mitigation strategies include orthogonal assay validation (e.g., calcium flux for TRPM3 vs. Ellman’s assay for acetylcholinesterase) and strict QC protocols for intermediates .

Q. How can computational modeling guide the design of this compound-based inhibitors for epigenetic targets like CBP bromodomain?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding to the CBP bromodomain’s KAc binding site. Substituents at the 3-OH position (e.g., methyl or benzyl groups) improve hydrophobic interactions, as seen in tetrahydroquinoline derivatives with IC50 < 100 nM (). QSAR models using Hammett constants or logP values further refine potency .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield unexpected by-products, and how can they be characterized?

Over-reduction (e.g., LiAlH4 converting quinoline to tetrahydroquinoline) or oxidative dimerization may occur. By-products like 3,4-dihydroquinolin-2(1H)-one ( ) can be identified via LC-MS/MS fragmentation patterns. Adjusting stoichiometry (e.g., limiting LiAlH4 equivalents) or using milder reductants (NaBH4/CeCl3) minimizes side reactions .

Q. What in vivo models are suitable for evaluating the neurogenic inflammation activity of this compound derivatives?

- TRPM3-Dependent Pain Models : Intraplantar injection of CIM0216 in mice induces mechanical allodynia ( ).

- Neurogenic Inflammation : Capsaicin-induced plasma extravasation in rat skin, measured by Evans blue leakage, validates target engagement. Dosing regimens (1–10 mg/kg, i.p.) and PK/PD profiling (e.g., brain penetration via LC-MS) ensure translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.